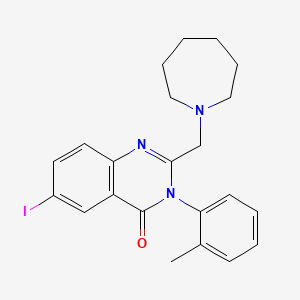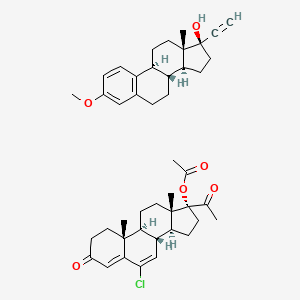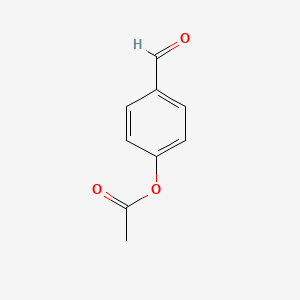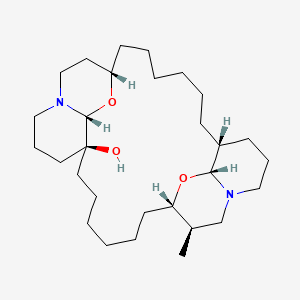
Xestospongin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xestospongin B is a natural product found in Xestospongia with data available.
Wissenschaftliche Forschungsanwendungen
IP3-Mediated Calcium Signaling Inhibition
Xestospongin B, derived from the marine sponge Xestospongia exigua, acts as a competitive inhibitor of inositol 1,4,5-trisphosphate (IP3)-induced calcium release. This inhibition is significant in various cellular models, including rat myotubes, isolated myonuclei, and neuroblastoma cells. This compound displaces IP3 in a concentration-dependent manner, thereby suppressing calcium signals induced by agents like bradykinin and also selectively blocks slow intracellular calcium signals induced by membrane depolarization in rat skeletal myotubes. Additionally, it does not affect calcium-ATPase activity, making it a specific inhibitor of IP3 receptors in these cell types (Jaimovich et al., 2005).
Impact on IP3 Receptors and Calcium Signaling
Xestospongin compounds, including this compound, are potent blockers of IP3-mediated calcium release from endoplasmic reticulum vesicles. These compounds, through their action, provide a new class of membrane permeable IP3 receptor blockers. Their high selectivity over ryanodine receptors makes them valuable tools for investigating the structure and function of IP3 receptors and calcium signaling in neuronal and non-neuronal cells (Gafni et al., 1997).
Effect on Cellular Differentiation
The use of Xestospongin C, a closely related compound to this compound, has been found to induce monocytic differentiation of HL60 cells through activation of the ERK pathway. This finding suggests that Xestospongins may have potential as differentiation-inducing agents in the treatment of acute myeloid leukemia (Moon et al., 2013).
Applications in Neurobiology
In neurobiology, this compound's ability to inhibit IP3-mediated calcium release has been leveraged to study the role of calcium signaling in various processes. For example, it has been used to explore the regulation of autophagy through its interaction with Beclin 1, revealing a new role of IP3R as a regulator of the Beclin 1 complex in autophagy (Vicencio et al., 2009).
Other Biomedical Applications
Xestospongin compounds also show potential in other biomedical applications, such as their inhibitory effects on rat brain nitric oxide synthase activity, suggesting a role in modulating neuronal NOS (Venkateswara Rao et al., 1998).
Eigenschaften
Molekularformel |
C29H52N2O3 |
|---|---|
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
(1S,8S,10R,15R,22S,29R,32R)-32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |
InChI |
InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29+/m1/s1 |
InChI-Schlüssel |
VJEURJNEIZLTJG-JEZHGSKMSA-N |
SMILES |
CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |
Synonyme |
xestospongin B xestospongine B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


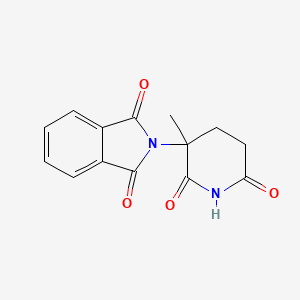

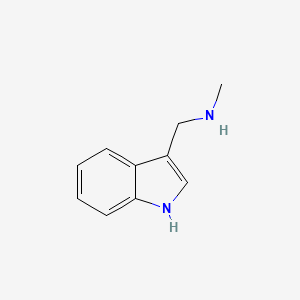

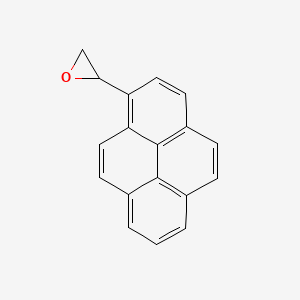



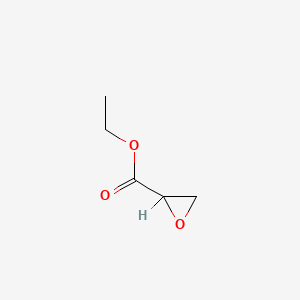

![5b-Hydroxy-2,2,13b,13c-tetramethyl-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B1194630.png)
